Dimethyl 2-phenyl-5-(propylsulfanyl)thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-phenyl-5-(propylsulfanyl)thiophene-3,4-dicarboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups, a phenyl group, and a propylsulfanyl group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-phenyl-5-(propylsulfanyl)thiophene-3,4-dicarboxylate typically involves the Paal-Knorr thiophene synthesis method. This method allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of a sulfur source such as phosphorus pentasulfide or Lawesson’s reagent . The reaction conditions usually involve heating the reactants in an inert atmosphere to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to introduce various substituents onto the thiophene ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-phenyl-5-(propylsulfanyl)thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Dimethyl 2-phenyl-5-(propylsulfanyl)thiophene-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Dimethyl 2-phenyl-5-(propylsulfanyl)thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The ester groups may also play a role in modulating the compound’s solubility and bioavailability, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups.
2-Phenylthiophene: Contains a phenyl group attached to the thiophene ring.
5-Propylthiophene: Features a propyl group on the thiophene ring.
Uniqueness
Dimethyl 2-phenyl-5-(propylsulfanyl)thiophene-3,4-dicarboxylate is unique due to the combination of its ester, phenyl, and propylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61522-12-1 |
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Molecular Formula |
C17H18O4S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
dimethyl 2-phenyl-5-propylsulfanylthiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C17H18O4S2/c1-4-10-22-17-13(16(19)21-3)12(15(18)20-2)14(23-17)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
MKLLYCCIZFDLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=C(S1)C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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